[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
673474-47-0 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3 |
InChI Key |
SMBDTYIJQGSKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a phenol derivative to form the benzyloxy group.
Attachment of the Dimethylhexenyl Chain: The dimethylhexenyl chain can be introduced through a series of reactions involving alkenylation and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the double bond in the dimethylhexenyl chain, converting it to a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound's structural features make it a candidate for drug development, particularly in the synthesis of novel therapeutic agents. Its ability to interact with biological targets at the molecular level is crucial for understanding its potential as a drug candidate. Interaction studies often utilize techniques such as molecular docking and in vitro assays to assess binding affinity and biological activity.
- Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of compounds structurally related to [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene against various cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
- Multi-Kinase Inhibition : The compound has been investigated as part of hybrid molecules aimed at inhibiting multiple kinases involved in cancer progression. These hybrids have shown promising results in inhibiting cancer cell growth and inducing apoptosis .
Material Science Applications
- Polymer Chemistry : The unique reactivity of this compound allows it to be utilized in polymer synthesis. It can serve as a monomer or a cross-linking agent in the production of advanced materials with tailored properties.
- Coatings and Adhesives : Due to its chemical structure, the compound may enhance the performance of coatings and adhesives by improving their adhesion properties and resistance to environmental factors.
Synthesis and Mechanisms
The synthesis of this compound typically involves several steps:
- Formation of the Benzyloxy Group : This can be achieved through standard alkylation reactions.
- Alkene Formation : The introduction of the dimethylhexenyl moiety often involves olefin metathesis or other coupling reactions.
- Purification : The final product is purified using techniques such as column chromatography to achieve the desired purity for application in research or industrial settings.
Case Studies
- Cancer Therapeutics : A study highlighted the effectiveness of derivatives based on this compound against human colon cancer cells (HCT-116), showing significant inhibition rates that suggest potential for further development into cancer therapies .
- Material Innovations : Research into polymer applications demonstrated that incorporating this compound into polymer matrices improved mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with analogous benzene derivatives and aliphatic-ethereal hybrids (Table 1).
Table 1: Structural Comparison
Key Observations :
- Ether Functionality: Unlike 6-Phenyldodecane (a simple alkylbenzene), the target compound and 4-(benzyloxy)-3-phenethoxybenzaldehyde contain ether linkages.
- Unsaturation : The hex-3-en-3-yl chain introduces a conjugated double bond absent in 6-Phenyldodecane and Benzeneacetaldehyde. This feature may increase susceptibility to electrophilic additions or polymerization compared to fully saturated analogs.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 6-Phenyldodecane | 4-(Benzyloxy)-3-phenethoxybenzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~298 (estimated) | 246.4 | ~316 (estimated) |
| Boiling Point | Higher (due to branching and ether polarity) | Lower (nonpolar chain) | Moderate (polar aldehyde group) |
| Solubility | Soluble in ethyl acetate, DMF | Soluble in hexane | Soluble in polar aprotic solvents |
| Stability | Air-stable (alkene may require inert storage) | Highly stable | Light-sensitive (aldehyde oxidation) |
Notes:
- The target compound’s branched structure likely elevates its boiling point compared to linear-chain analogs like 6-Phenyldodecane.
- The benzyloxy group improves solubility in moderately polar solvents, contrasting with the nonpolar 6-Phenyldodecane .
Biological Activity
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a dimethylhexene backbone, which contributes to its lipophilicity and potential interactions with biological systems. Its molecular formula is , and it has a molecular weight of approximately 234.34 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Hexene Backbone : Utilizing Grignard reactions or other alkylation methods to construct the hexene structure.
- Benzylation : The introduction of the benzyloxy group through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with benzoxazole structures exhibited significant activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml, indicating a broad spectrum of activity.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound may also interact with specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest potential inhibition of protein kinases and phosphatases, which are critical in regulating cellular processes .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Pottorf et al. (2008) | Demonstrated antimicrobial activity against drug-resistant strains | In vitro assays against bacterial and fungal cultures |
| RSC Publishing (2024) | Explored enzyme inhibition properties | Enzyme kinetics and inhibition assays |
Q & A
Q. What are the standard synthetic routes for [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene, and what key intermediates are involved?
Answer: A typical synthesis involves benzyloxy protection of hydroxyl groups, olefin formation via elimination or Wittig reactions, and alkylation for dimethyl substitution. For example:
Benzyloxy Protection : Use NaH/THF to deprotonate a phenol intermediate, followed by benzyl bromide alkylation (similar to the procedure in ) .
Olefin Formation : Employ acid-catalyzed elimination (e.g., using H₂SO₄) or transition-metal-mediated cross-coupling (e.g., Heck reaction) to install the hex-3-en-3-yl moiety.
Dimethyl Substitution : Introduce dimethyl groups via Grignard or organozinc reagents.
Key intermediates include protected phenols (e.g., 3,5-bis(benzyloxy) derivatives) and enol ether precursors.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, such as regioisomerism or stereochemistry?
Answer:
- ¹H NMR : Compare coupling constants (e.g., J values for vinyl protons in the hex-3-en-3-yl group) to distinguish cis/trans isomers.
- ¹³C NMR : Identify quaternary carbons (e.g., C-5 dimethyl groups) and benzyloxy aromatic carbons (δ ~70-80 ppm for CH₂ in benzyl groups) .
- 2D Techniques (HSQC, COSY) : Map connectivity between aromatic protons and the hex-3-en-3-yl chain.
Q. What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of aerosols (common with benzyloxy compounds) .
- Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation of the enol ether moiety.
- Incompatibilities : Avoid strong acids/bases that may hydrolyze the benzyloxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Answer:
- Temperature Control : Lower temperatures (0–5°C) during benzyloxy protection reduce polysubstitution .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(dppf)Cl₂) for regioselective cross-coupling, as described in Suzuki-Miyaura protocols .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF/DMF) to stabilize intermediates.
Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites (e.g., electron-rich benzyloxy groups or electron-deficient enol ether carbons).
- Transition State Modeling : Simulate pathways for benzyloxy deprotection or olefin epoxidation using software like Gaussian or ORCA.
- Reference Data : Compare with SMILES-based predictions (e.g., PubChem’s canonical SMILES for analogous compounds) .
Q. How can contradictory spectroscopic data (e.g., mass vs. NMR results) be resolved for this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₂O₂) to rule out isotopic interference.
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks overlapping with aromatic signals.
- Cross-Validation : Compare with literature data for structurally similar compounds, such as 3,5-dimethoxyethylbenzene derivatives .
Q. What strategies improve the stability of this compound in aqueous media for biological assays?
Answer:
- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to shield the hydrophobic core.
- pH Buffering : Maintain neutral pH (6.5–7.5) to prevent acid-catalyzed hydrolysis of the enol ether .
- Antioxidants : Add ascorbic acid (0.1–1 mM) to inhibit radical-mediated degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
